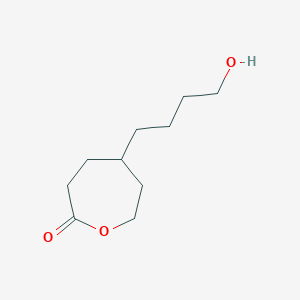

5-(4-Hydroxybutyl)oxepan-2-one

Description

5-(4-Hydroxybutyl)oxepan-2-one is a seven-membered lactone derivative featuring a hydroxyl-terminated butyl substituent at the 5-position of the oxepan-2-one ring. Its hydroxybutyl side chain distinguishes it from related oxepan-2-one derivatives, which exhibit diverse properties depending on substituent chemistry (e.g., tert-butyl, hydroxyethyl, or steroidal mimics) .

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

5-(4-hydroxybutyl)oxepan-2-one |

InChI |

InChI=1S/C10H18O3/c11-7-2-1-3-9-4-5-10(12)13-8-6-9/h9,11H,1-8H2 |

InChI Key |

BFOVQRMJPLPELD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OCCC1CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-(4-Hydroxybutyl)oxepan-2-one with three analogous lactones, emphasizing substituent effects on synthesis, stereochemistry, and applications.

5-(tert-Butyl)oxepan-2-one

- Synthesis : Produced via Baeyer-Villiger oxidation in a study evaluating catalyst recyclability. Initial yields reached 84%, but microwave-assisted synthesis led to a 19% yield drop after five cycles (84% → 65%) due to catalyst degradation. Oil-bath reactions maintained consistent yields .

- Applications : Primarily a model compound for optimizing catalytic methodologies rather than biological or polymeric uses.

5-(2-Hydroxyethyl)oxepan-2-one

- Synthesis: Synthesized via tin octanoate-catalyzed polymerization as an "inimer" (initiator-monomer) for hyperbranched copolyesters. This highlights the role of hydroxyl groups in facilitating ring-opening polymerization .

- Substituent Impact : The shorter hydroxyethyl chain enables compact branching in polymers, whereas a hydroxybutyl group might enhance flexibility or biodegradability in analogous systems.

(R)-5-[(1R,2R)-1-Ethyl-2-(4-oxocyclohexyl)butyl]oxepan-2-one

- Synthesis : Constructed via stereoselective Baeyer-Villiger oxidation, generating eight stereoisomers. High-melting-point crystals (129–130°C) with (1R,2R,5R) configuration were isolated, demonstrating the importance of stereochemistry in bioactivity .

- Substituent Impact : The complex cyclohexyl-ethyl side chain mimics steroidal androgen receptors, unlike the simpler hydroxybutyl chain, which lacks such bioactivity.

Comparative Data Table

Key Research Findings

Substituent-Driven Reactivity : Hydroxyalkyl chains (e.g., hydroxyethyl or hydroxybutyl) enable polymerization or functionalization, while bulky groups (tert-butyl) or steroidal mimics prioritize stability or bioactivity .

Stereochemical Complexity : Multi-chiral-center lactones, like the pseudosteroid derivative, require precise synthesis and isolation techniques to retain bioactivity, a challenge less relevant to simpler hydroxybutyl variants .

Catalytic Efficiency : Microwave-assisted synthesis reduces catalyst lifetime for 5-(tert-butyl)oxepan-2-one, suggesting that hydroxybutyl derivatives may require optimized reaction conditions to maximize yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.